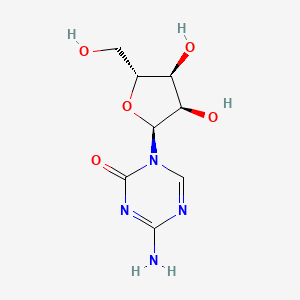
1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride
Overview
Description
“1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride” is a chemical compound with the molecular formula C9H13ClFN3. It has a molecular weight of 254.13 . It is a solid compound .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride” is 1S/C9H12FN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H .Physical And Chemical Properties Analysis
“1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and vapor pressure are not available in the search results for this specific compound.Scientific Research Applications
-
General Information
-
Potential Applications
- The piperazine moiety, which is part of the “1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride” structure, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
- Fluoropyridines, which also form part of the structure of “1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
- Fluoropyridines are used in the search for new agricultural products having improved physical, biological, and environmental properties . One of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .
- About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
-
Histamine H3 and Sigma-1 Receptor Antagonists
- Some piperazine and piperidine derivatives, which are part of the structure of “1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride”, have been studied as Histamine H3 and Sigma-1 receptor antagonists . These compounds have shown promising antinociceptive properties, which means they could potentially be used in pain management .
- The research indicates that these compounds might be a breakthrough in the search for novel, dual-acting compounds that can improve existing pain therapies . Determining whether such ligands are more effective than single-selective drugs will be the subject of future studies .
-
Synthesis of Fluorinated Pyridines
- The fluoropyridine part of “1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride” can be used in the synthesis of various 2-, 3- or 4-fluoropyridines . This synthesis process has been described in earlier reviews .
- Practical use of the Baltz-Schiemann reaction for preparation of pesticides or medicines is described in reviews . This indicates that “1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride” could potentially be used in the synthesis of certain pesticides or medicines .
-
Chemical Synthesis
- This compound could be used in the synthesis of various 2-, 3- or 4-fluoropyridines . The synthesis process has been described in earlier reviews .
- Practical use of the Baltz-Schiemann reaction for preparation of pesticides or medicines is described in reviews . This indicates that “1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride” could potentially be used in the synthesis of certain pesticides or medicines .
-
Pharmaceutical Research
- Some piperazine and piperidine derivatives, which are part of the structure of “1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride”, have been studied as Histamine H3 and Sigma-1 receptor antagonists . These compounds have shown promising antinociceptive properties, which means they could potentially be used in pain management .
- The research indicates that these compounds might be a breakthrough in the search for novel, dual-acting compounds that can improve existing pain therapies . Determining whether such ligands are more effective than single-selective drugs will be the subject of future studies .
properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBVKEJEKZGRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)



